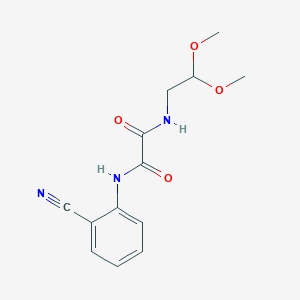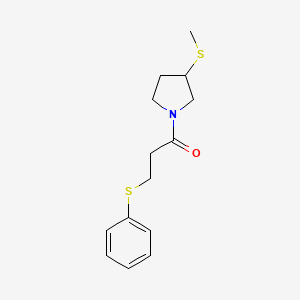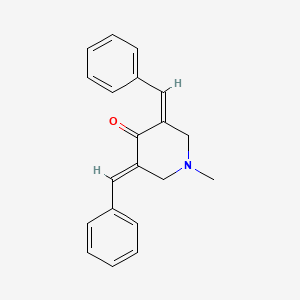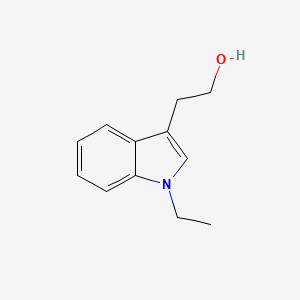
2-(1-Ethyl-1H-indol-3-yl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-indol-3-yl)-ethanol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in organic chemistry. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and an ethanol group at the 3-position of the indole ring.
Mechanism of Action
Target of Action
It is known that indole-based compounds often interact with various receptors and enzymes in the body .
Mode of Action
Indole-based compounds are known to interact with their targets, leading to various physiological changes .
Biochemical Pathways
Indole-based compounds are known to be involved in a variety of biochemical pathways .
Result of Action
Indole-based compounds are known to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-indol-3-yl)-ethanol can be achieved through several methods. One common approach involves the alkylation of indole with ethyl bromide, followed by the reduction of the resulting 1-ethylindole to this compound. This process typically requires a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 1-ethylindole in the presence of a palladium or platinum catalyst. This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-indol-3-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(1-Ethyl-1H-indol-3-yl)-ethane.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid, bromine, or sulfuric acid.
Major Products
Oxidation: 2-(1-Ethyl-1H-indol-3-yl)acetaldehyde or 2-(1-Ethyl-1H-indol-3-yl)acetic acid.
Reduction: 2-(1-Ethyl-1H-indol-3-yl)-ethane.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Ethyl-1H-indol-3-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1H-indol-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
2-(1-Methyl-1H-indol-3-yl)-ethanol: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Ethyl-1H-indol-3-yl)-1-ethanone: Similar structure but with an additional ethyl group at the 1-position.
Uniqueness
2-(1-Ethyl-1H-indol-3-yl)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKXVUVZVLBIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
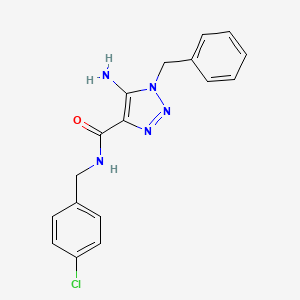
![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)



![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
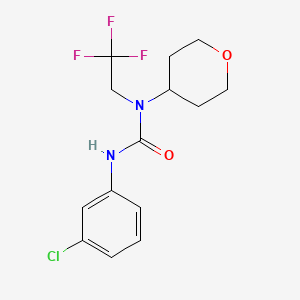
![2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2384518.png)
